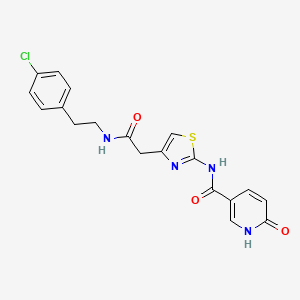

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

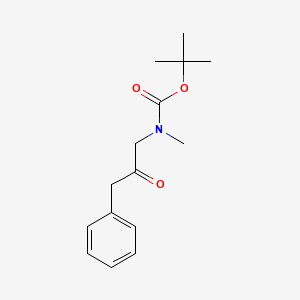

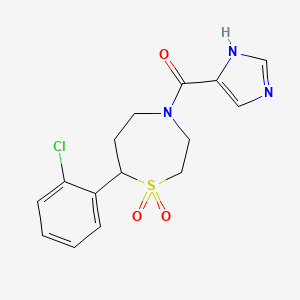

1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 1368018-57-8 . It has a molecular weight of 204.19 . This compound is a powder at room temperature .

Synthesis Analysis

Pyrazoles, including this compound, can be synthesized by various methods. One common method involves the reaction of α,β-unsaturated aldehydes with hydrazine and subsequent dehydrogenation . Another method involves one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates under mild conditions .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring attached to a phenyl ring and a carboxylic acid group . The InChI code for this compound is 1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) .Chemical Reactions Analysis

Pyrazoles, including this compound, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form new pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazole derivatives .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 204.19 .Scientific Research Applications

Organic Synthesis and Functionalization

- Functionalization Reactions : The conversion of 1H-pyrazole-3-carboxylic acid into N-(hydroxyphenyl)-1H-pyrazole-3-carboxamides through reactions with aminophenol derivatives showcases its potential in synthesizing biologically active compounds. These derivatives were obtained in good yields and characterized by spectroscopic methods, illustrating the acid's utility in organic synthesis and functionalization reactions (Yıldırım & Kandemirli, 2006).

Antimicrobial and Antioxidant Activities

- Antimicrobial and Antioxidant Studies : A series of pyrazole fused pyrans, synthesized from derivatives of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid, showed promising in vitro antimicrobial and antioxidant activities. These findings indicate the compound's relevance in developing new therapeutic agents (Gurunanjappa, Ningappa, & Kariyappa, 2016).

Nonlinear Optical Materials

- Nonlinear Optical Properties : The study on 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid revealed its potential in nonlinear optical applications. The small energy gap between the frontier molecular orbitals signifies its utility in the development of optical materials (Tamer et al., 2015).

Corrosion Inhibition

- Protection of Mild Steel : Derivatives of this compound have been investigated for their efficiency in corrosion protection of mild steel in acidic environments. These studies demonstrate the compound's application in industrial corrosion inhibition and the protection of metals (Paul, Yadav, & Obot, 2020).

Electrochemiluminescence

- Metal Organic Frameworks : Transition metal complexes using ligands derived from this compound showed significant electrochemiluminescence (ECL) properties. This research opens avenues for the compound's application in ECL-based devices and sensors (Feng et al., 2016).

Safety and Hazards

Future Directions

Pyrazole derivatives, including 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Future research may focus on exploring the diverse functionality and stereochemical complexity of these compounds . Additionally, the development of new synthetic techniques and biological activity related to pyrazole derivatives may be a promising area of future research .

Mechanism of Action

Target of Action

Pyrazole derivatives are known to exhibit a wide range of biological activities and can interact with various biological targets .

Mode of Action

Pyrazole derivatives are known to interact with their targets through various mechanisms, including hydrogen bonding and π-π stacking interactions . The hydroxyl group in the 3-position of the phenyl ring may also play a role in these interactions.

Biochemical Pathways

Pyrazole derivatives are known to be involved in a variety of biochemical processes .

Result of Action

Pyrazole derivatives have been reported to exhibit various biological activities, including antimicrobial, antifungal, and antiproliferative effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid. For instance, the compound’s tautomeric state can be influenced by the pH of the environment .

Biochemical Analysis

Biochemical Properties

Pyrazoles are known to exhibit tautomerism, a phenomenon that may influence their reactivity . This could potentially impact the interactions of 1-(3-Hydroxyphenyl)pyrazole-4-carboxylic acid with enzymes, proteins, and other biomolecules.

Cellular Effects

Pyrazole derivatives have been reported to possess various physiological and pharmacological activities . For instance, some pyrazole derivatives have shown anticancer properties .

Molecular Mechanism

Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and thus their interactions at the molecular level .

Temporal Effects in Laboratory Settings

Some pyrazole-4-carboxylic acids have been reported to show solid-state proton transfer .

Dosage Effects in Animal Models

There is currently no available information on the dosage effects of this compound in animal models. Some pyrazoline derivatives have been studied for their effects on the behavior and survival of fish .

Metabolic Pathways

Pyrazoles are known to be versatile scaffolds in organic synthesis, suggesting they may interact with various enzymes or cofactors .

Transport and Distribution

The solubility of some pyrazole derivatives has been reported to increase in certain mediums due to the possible protonation of the heterocycle nitrogen atom .

Subcellular Localization

The structure of pyrazoles may influence their localization within the cell .

Properties

IUPAC Name |

1-(3-hydroxyphenyl)pyrazole-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c13-9-3-1-2-8(4-9)12-6-7(5-11-12)10(14)15/h1-6,13H,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYLLWZVEZZUFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=C(C=N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1368018-57-8 |

Source

|

| Record name | 1-(3-hydroxyphenyl)-1H-pyrazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-Ethoxycarbonyldispiro[3.0.35.14]nonane-7-carboxylic acid](/img/structure/B2830677.png)

![6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B2830686.png)

![2-[[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2830690.png)

![3-({[(Tert-butoxy)carbonyl]amino}methyl)-1,2-oxazole-4-carboxylic acid](/img/structure/B2830693.png)

![N-[1-(Piperidin-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2830696.png)